![molecular formula C28H51NO4 B11826316 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione is a chemical compound with the molecular formula C28H51NO4. It is known for its role as an intermediate in the synthesis of C24 Ceramide, a lipid molecule involved in various biological processes . This compound is used primarily in research settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione typically involves the esterification of tetracosanoic acid with 2,5-pyrrolidinedione. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex lipid molecules.
Biology: The compound is studied for its role in lipid metabolism and signaling pathways.
Medicine: Research focuses on its potential therapeutic applications in treating diseases related to lipid metabolism.
Industry: It is used in the production of specialized chemicals and reagents for research purposes
Mécanisme D'action
The mechanism of action of 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione involves its role as a precursor in the synthesis of ceramides. Ceramides are essential components of cell membranes and play a crucial role in cell signaling and apoptosis. The compound is hydrolyzed by specific enzymes, such as sphingomyelinase, to produce ceramides, which then participate in various cellular processes .
Comparaison Avec Des Composés Similaires
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
1-[(1-Oxooctadecyl)oxy]-2,5-pyrrolidinedione: This compound has a shorter alkyl chain and different physical properties.
1-[(1-Oxodocosyl)oxy]-2,5-pyrrolidinedione: Similar in structure but with a different chain length, affecting its biological activity.
The uniqueness of this compound lies in its specific chain length, which influences its role in lipid metabolism and its applications in research .
Propriétés
Formule moléculaire |
C28H51NO4 |
|---|---|
Poids moléculaire |
465.7 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) tetracosanoate |
InChI |
InChI=1S/C28H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(32)33-29-26(30)24-25-27(29)31/h2-25H2,1H3 |
Clé InChI |
HULJPRCZMAVAFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




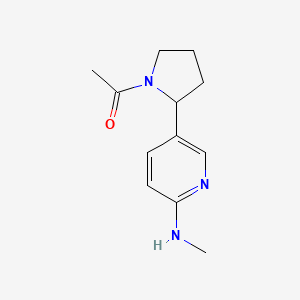


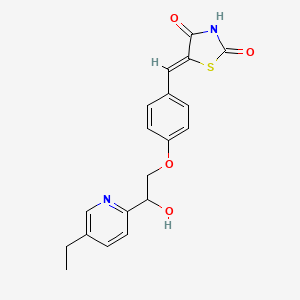
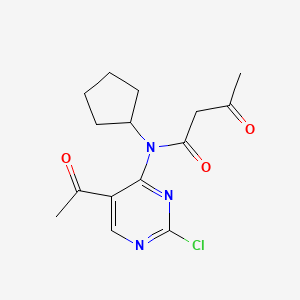

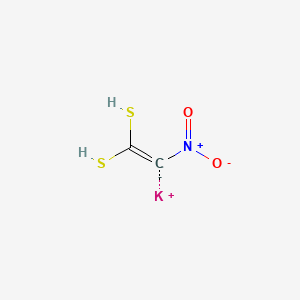
![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)
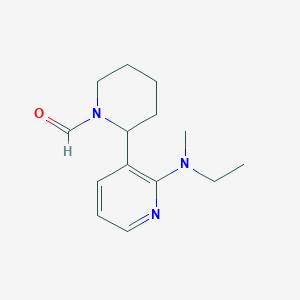
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)

![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)
